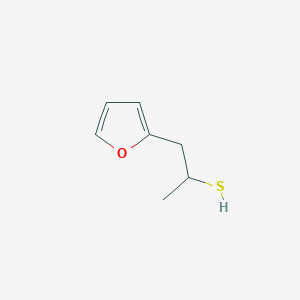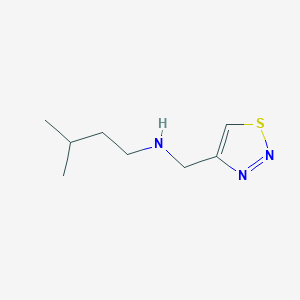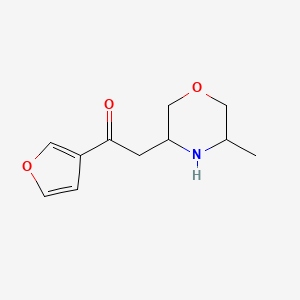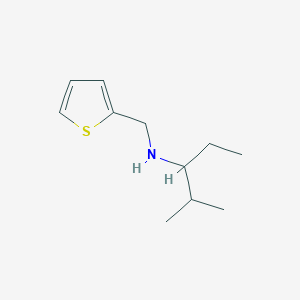
5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butyl and ethyl groups attached to the triazole ring provide unique steric and electronic properties, making this compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to enhance the reaction rate and selectivity. The general reaction conditions include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to moderate heating (25-80°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups to the triazole ring.
Aplicaciones Científicas De Investigación
5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a scaffold for drug development.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: The parent compound of the triazole family, lacking the tert-butyl and ethyl substituents.
4-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group at the 4-position.
5-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group at the 5-position.
Uniqueness
5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-tert-butyl-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5-12-7(9(2,3)4)6(8(13)14)10-11-12/h5H2,1-4H3,(H,13,14) |
Clave InChI |
AHPTVLWPKIYRCH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(N=N1)C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)



![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)





![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
